(2-Methylpropyl)[(3,4,5-trifluorophenyl)methyl]amine
CAS No.:
Cat. No.: VC20402937
Molecular Formula: C11H14F3N
Molecular Weight: 217.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14F3N |
|---|---|
| Molecular Weight | 217.23 g/mol |
| IUPAC Name | 2-methyl-N-[(3,4,5-trifluorophenyl)methyl]propan-1-amine |
| Standard InChI | InChI=1S/C11H14F3N/c1-7(2)5-15-6-8-3-9(12)11(14)10(13)4-8/h3-4,7,15H,5-6H2,1-2H3 |
| Standard InChI Key | PUVYPFLVHZXEQV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNCC1=CC(=C(C(=C1)F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 3,4,5-trifluorophenyl ring attached to a methylamine group (), which is further substituted with a 2-methylpropyl (isobutyl) chain. The fluorine atoms at the 3, 4, and 5 positions of the phenyl ring enhance electronegativity and influence resonance effects, potentially altering reactivity in nucleophilic or electrophilic reactions . The isobutyl group contributes steric bulk, which may impact binding affinity in catalytic or biological systems.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1339450-49-5 |
| Molecular Formula | |
| Molecular Weight | 217.23 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Data limitations for density, boiling point, and melting point highlight the need for further experimental characterization .
Spectral and Electronic Characteristics
While specific spectral data (e.g., NMR, IR) are absent in available literature, analogous fluorinated amines exhibit distinct NMR signals between -110 to -160 ppm, depending on substitution patterns . The electron-withdrawing fluorine atoms likely reduce the basicity of the amine group compared to non-fluorinated analogs, a hypothesis supported by computational studies on similar compounds .
Synthesis and Manufacturing
Proposed Synthetic Routes
The compound can be synthesized via reductive amination or alkylation of (3,4,5-trifluorophenyl)methylamine. A plausible pathway involves reacting (3,4,5-trifluorophenyl)methylamine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate:
This method mirrors strategies used for analogous amines, where alkylation proceeds under mild conditions . Alternative approaches may employ transition-metal catalysts, though no direct evidence exists for this compound .
Purification and Yield Optimization
Purification likely involves fractional distillation or column chromatography, given the compound’s liquid state (inferred from related amines) . Yield optimization would require tuning reaction temperature, solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants.
Applications in Pharmaceutical and Materials Science
Pharmaceutical Intermediates
Fluorinated amines are pivotal in drug design due to their metabolic stability and bioavailability. The trifluorophenyl group in this compound may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in FDA-approved drugs like ciprofloxacin . Preclinical studies on similar structures suggest potential as kinase inhibitors or antimicrobial agents, though specific data for this amine remain unpublished.
Polymer Science
The compound’s amine group can act as a monomer in polyamide or polyurethane synthesis. Fluorinated polymers derived from such amines exhibit enhanced thermal stability and chemical resistance, valuable in coatings and high-performance materials . For instance, copolymerization with diisocyanates could yield fluorinated polyurethanes with applications in aerospace or biomedical devices.
| Precaution | Code | Guidance |
|---|---|---|
| Skin Protection | P280 | Wear protective gloves/clothing |
| Inhalation Risk | P261 | Avoid breathing dust/vapors |
| Environmental Release | P273 | Prevent release into waterways |
Emergency Response
In case of exposure:
-
Ingestion: Rinse mouth with water; seek medical attention immediately (P301 + P310) .
-
Skin Contact: Wash with soap and water; remove contaminated clothing (P302 + P352) .
Future Research Directions
Physicochemical Characterization
Priority should be given to determining melting/boiling points, solubility profiles, and spectral fingerprints. Computational modeling (e.g., DFT calculations) could predict reactivity and guide synthetic modifications.
Biological Activity Screening
Collaborative efforts with pharmaceutical companies may uncover antimicrobial or anticancer properties. Structural analogs with nitro or hydroxyl substituents could be synthesized to explore structure-activity relationships.
Industrial Scalability
Developing cost-effective, high-yield synthesis routes is critical for commercial adoption. Continuous-flow reactors or biocatalytic methods may offer advantages over batch processes .
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